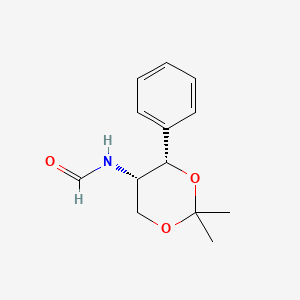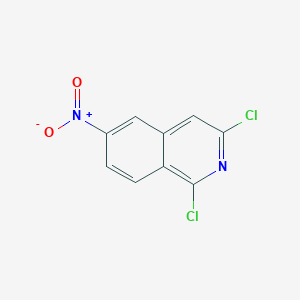
Ethyl 6-ethoxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-ethoxynaphthalene-2-carboxylate is a chemical compound with the molecular formula C15H16O3 It is an ester derivative of naphthalene, characterized by the presence of an ethoxy group at the 6th position and an ethyl ester group at the 2nd position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethoxynaphthalene-2-carboxylate typically involves the esterification of 6-ethoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
6-ethoxynaphthalene-2-carboxylic acid+ethanolH2SO4ethyl 6-ethoxynaphthalene-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-ethoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 6-ethoxynaphthalene-2-carboxylic acid and ethanol.
Reduction: 6-ethoxynaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-ethoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of ethyl 6-ethoxynaphthalene-2-carboxylate in biological systems involves its hydrolysis to the corresponding carboxylic acid and ethanol. The carboxylic acid can interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways and targets depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-ethoxynaphthalene-2-carboxylate can be compared with other ester derivatives of naphthalene, such as:
Ethyl naphthalene-2-carboxylate: Lacks the ethoxy group at the 6th position.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl 6-methoxynaphthalene-2-carboxylate: Contains a methoxy group instead of an ethoxy group at the 6th position.
The presence of the ethoxy group at the 6th position in this compound imparts unique chemical and physical properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
88285-48-7 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
ethyl 6-ethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-3-17-14-8-7-11-9-13(15(16)18-4-2)6-5-12(11)10-14/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
XHKIMDYTGAMVEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)




![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)




![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

